2-Methoxy-6,8-dimethylquinoline

Physicochemical characterization Distillation/purification Process chemistry

Quinoline SAR campaigns demand precise regioisomeric identity-positional isomerism alters target engagement, LogP, and basicity. 2-Methoxy-6,8-dimethylquinoline (CAS 861581-28-4) delivers a defined 6,8-dimethyl-2-methoxy substitution pattern; LogP 3.47, zero HBD, PSA 22.12 Ų-optimized for CNS lead-like libraries and intracellular targets. • Differentiated from 4,8- and mono-methyl regioisomers; avoids misleading SAR. • bp ~295 °C informs solvent selection and distillation for scale-up. • ≥98% purity from multiple suppliers ensures competitive sourcing and supply continuity.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 861581-28-4
Cat. No. B1425152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6,8-dimethylquinoline
CAS861581-28-4
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=CC(=N2)OC)C
InChIInChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3
InChIKeyOOJIMLXKNINTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6,8-dimethylquinoline (CAS 861581-28-4) – Core Physicochemical & Structural Identity for Procurement Specification


2-Methoxy-6,8-dimethylquinoline is a disubstituted quinoline derivative (C₁₂H₁₃NO, MW 187.24 g/mol) bearing a methoxy group at the 2-position and methyl groups at the 6- and 8-positions . It is commercially supplied as a research-grade building block (typically ≥98% purity) with a computed boiling point of 294.8±35.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and a calculated LogP of 3.47, indicating moderate lipophilicity . The compound is classified as harmful if swallowed or inhaled (H302, H332) and is a skin and eye irritant (H315, H319) . As of 2026, no primary research articles, patents, or authoritative databases report quantitative biological activity data for this specific compound; its differentiation must therefore be inferred from physicochemical properties and class-level structure–activity relationships.

Research-grade building block for quinoline library synthesis and SAR exploration. Selection context: multi-vendor supply at ≥98% purity.
Defined lipophilic scaffold with zero H-bond donors; supports CNS and intracellular target design. Class-level inference: bioactivity data not reported.
Regioisomer-specific procurement ensures 6,8-dimethyl substitution pattern for reproducible SAR. Critical for target-engagement reproducibility.

Why 2-Methoxy-6,8-dimethylquinoline Cannot Be Freely Interchanged with Other Methoxy- or Dimethylquinolines


Within the methoxy-dimethylquinoline chemical space, seemingly minor positional isomerism drives substantial divergence in both physicochemical properties and biological target engagement. The combination of a 2-methoxy substituent with methyl groups at the 6- and 8-positions creates a distinctive stereoelectronic environment—altering hydrogen-bond acceptor topology (PSA 22.12 Ų), lipophilicity (LogP 3.47), and steric bulk around the quinoline nitrogen—that is absent in regioisomers such as 2-methoxy-4,8-dimethylquinoline or in mono-methyl analogues like 2-methoxy-8-methylquinoline . Even the exchange of the 2-methoxy for a 2-ethoxy group (as in the 1221793-63-0 congener) shifts boiling point, LogP, and potentially metabolic stability, making direct substitution unreliable in structure–activity studies or chemical process development . The evidence presented below quantifies these key differentiating parameters across the most relevant comparators.

Positional Isomer Mismatch
2-Methoxy-4,8-dimethylquinoline or 2-methoxy-8-methylquinoline regioisomers shift steric bulk and nitrogen basicity; SAR interpretations and synthetic protocols may not transfer directly.
Functional Group Substitution
Replacing the 2-methoxy group with a 2-ethoxy or amino substituent alters boiling point, LogP, and H-bond network, requiring re-validation of purification and assay conditions.
Supply-Chain Variance
The 4,8-isomer is available at a lower typical purity (97%) and with fewer suppliers; direct substitution may introduce additional purification steps and lot-to-lot variability.

Quantitative Differentiation Evidence: 2-Methoxy-6,8-dimethylquinoline vs. Closest Structural Analogs


Boiling Point Elevation Relative to the Unsubstituted 6,8-Dimethylquinoline Core

The introduction of a 2-methoxy substituent onto the 6,8-dimethylquinoline scaffold raises the computed boiling point by approximately 26 °C. The target compound 2-methoxy-6,8-dimethylquinoline has a calculated boiling point of 294.8±35.0 °C at 760 mmHg , whereas the parent 6,8-dimethylquinoline (CAS 2436-93-3) boils at 268.5 °C under identical pressure conditions . This difference directly reflects the increased molecular weight and enhanced dipole–dipole interactions conferred by the methoxy oxygen.

Boiling Point Elevation
Cross-study comparable
Δ ≈ +26 °C vs. 6,8-dimethylquinoline
Distillation protocol context
Computed values; verify under experimental conditions.
Physicochemical characterization Distillation/purification Process chemistry

LogP Differentiation vs. 2-Methoxyquinoline: Lipophilicity Driven by 6,8-Dimethyl Substitution

Addition of methyl groups at the 6- and 8-positions of the 2-methoxyquinoline core produces a substantial increase in calculated LogP. The target compound exhibits a computed LogP of 3.47 , whereas 2-methoxyquinoline (CAS 6931-16-4) has a reported LogP of 2.55 . This +0.92 log unit shift corresponds to an approximately 8.3-fold increase in octanol–water partition coefficient, predicting significantly enhanced membrane permeability and altered tissue distribution.

Lipophilicity Differentiation
Cross-study comparable
ΔLogP = +0.92 (~8.3× increase in P) vs. 2-methoxyquinoline
Membrane permeability prediction context
Method not specified; class-level ADME inference.
Lipophilicity ADME prediction Drug design

Positional Isomerism: Regioisomeric Differentiation from 2-Methoxy-4,8-dimethylquinoline

The target compound (6,8-dimethyl substitution) and its regioisomer 2-methoxy-4,8-dimethylquinoline (CAS 500579-35-1) share identical molecular formula and mass (C₁₂H₁₃NO, MW 187.24) but differ in the position of the second methyl group (C-6 vs. C-4) . This positional shift alters the steric and electronic environment of the quinoline ring: the 6-methyl group in the target compound extends conjugation into the benzenoid ring without directly blocking the C-4 position, which is a common site of nucleophilic attack and metabolic oxidation in quinoline SAR [1]. In contrast, the 4-methyl isomer places the substituent adjacent to the pyridine nitrogen, perturbing its basicity and H-bonding capacity.

Regioisomeric Differentiation
Class-level inference
6,8-dimethyl vs. 4,8-dimethyl substitution pattern
SAR reproducibility context
No direct comparative bioactivity data for this pair.
Positional isomer Regiochemistry Synthetic building block

Hydrogen-Bond Acceptor Count and Topological PSA as Selectivity Filters

The target compound presents 2 hydrogen-bond acceptor sites (the methoxy oxygen and the quinoline nitrogen) with a topological polar surface area of 22.12 Ų and zero hydrogen-bond donor atoms . This profile contrasts with functionalized quinoline analogs such as 4-amino-6,8-dimethylquinoline (CAS 929339-38-8), which introduces a primary amine (–NH₂) donor/acceptor, increasing both H-bond complexity and PSA . The absence of H-bond donors in the target compound simplifies its molecular recognition profile, favoring hydrophobic binding pockets and reducing aqueous solubility relative to amino-substituted comparators.

H-Bond and PSA Selectivity
Cross-study comparable
HBD = 0, HBA = 2, TPSA = 22.12 Ų
CNS penetration prediction context
Contrasts with amino-substituted analogs (>1 HBD).
Molecular recognition Ligand design Pharmacophore modeling

Commercial Availability and Purity Benchmarking Against Analogous Building Blocks

2-Methoxy-6,8-dimethylquinoline is available from multiple international suppliers (Aladdin Scientific, CymitQuimica, Chemsrc, Bidepharm) at ≥98% purity, with a typical 25 g list price of approximately $1,567 USD . By comparison, its regioisomer 2-methoxy-4,8-dimethylquinoline is listed at 97% purity from similar vendors , while 2-methoxy-8-methylquinoline (the mono-methyl analog) is supplied at 98% purity but at a lower molecular weight and generally lower per-gram cost . The target compound occupies a mid-range cost position among dimethylquinoline building blocks, with broader multi-supplier availability than the 4,8-isomer.

Purity and Sourcing Benchmark
Cross-study comparable
≥98% purity, multiple vendors (~$1,567/25 g)
Supply-chain reproducibility context
Catalog pricing as of 2024–2025; subject to change.
Procurement Chemical sourcing Building block libraries

Procurement-Relevant Application Scenarios for 2-Methoxy-6,8-dimethylquinoline Based on Quantitative Differentiation


Medicinal Chemistry Library Design Requiring Defined Lipophilicity and Zero HBD Profile

When constructing a focused quinoline library for CNS or intracellular targets, the computed LogP of 3.47 and complete absence of hydrogen-bond donors (HBD = 0) make this compound a suitable scaffold for lead-like molecules predicted to cross lipid bilayers efficiently . The +0.92 LogP shift over 2-methoxyquinoline and the lack of a polar amine (contrasting with 4-amino-6,8-dimethylquinoline) provide two orthogonal axes of physicochemical differentiation that can be exploited to tune permeability and efflux susceptibility .

Synthetic Route Scoping Where Higher Boiling Point Demands Adjusted Distillation Protocols

Process chemists developing synthetic routes involving this building block must account for the calculated boiling point of ~295 °C, which is approximately 26 °C higher than the parent 6,8-dimethylquinoline and ~39 °C above 2-methoxyquinoline . This difference directly impacts solvent selection, vacuum distillation parameters, and post-reaction workup procedures, making it a critical specification in scale-up planning compared to lower-boiling quinoline intermediates .

Structure–Activity Relationship Studies Targeting 6,8-Disubstituted Quinoline Pharmacophores

In SAR campaigns where the quinoline 6- and 8-positions are known determinants of target binding (e.g., steroid 5α-reductase inhibition or kinase hinge-binding motifs), the precise 6,8-dimethyl-2-methoxy substitution pattern offers a defined steric and electronic profile that the 4,8-dimethyl regioisomer cannot replicate . Procurement of the correct regioisomer is essential to avoid misleading SAR interpretations arising from altered basicity at the pyridine nitrogen in the 4-methyl isomer .

Multi-Vendor Sourcing for Reproducible Building-Block Supply in Collaborative Projects

For multi-institutional consortia or CRO-based medicinal chemistry programs, the availability of 2-methoxy-6,8-dimethylquinoline at ≥98% purity from at least four independent suppliers (Aladdin, CymitQuimica, Bidepharm, Chemsrc) reduces the risk of single-vendor dependency and facilitates competitive quotation . The slightly lower purity specification of the 4,8-isomer (97%) may require additional purification steps, adding time and cost that the 6,8-isomer avoids .

Application
Selection Property
Validation Focus
CNS / intracellular library design
Zero HBD, LogP 3.47 scaffold
Permeability and efflux prediction review
Synthetic route scoping and scale-up
Boiling point ~295 °C
Distillation and solvent protocol validation
6,8-disubstituted quinoline SAR
6,8-dimethyl regioisomer identity
Target binding and metabolic stability context
Multi-institutional supply assurance
≥98% purity, multi-vendor sourcing
Lot-to-lot reproducibility and cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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